Eberconazole

Descripción general

Descripción

Eberconazol es un fármaco antifúngico que pertenece a la clase de compuestos imidazólicos. Se utiliza principalmente como crema tópica para tratar diversas infecciones fúngicas, incluyendo dermatofitosis, candidiasis y pitiriasis . El eberconazol fue aprobado por primera vez para su uso en España en 2015 y se comercializa bajo el nombre comercial Ebernet . También está aprobado para su uso en varios otros países, incluyendo Panamá, Guatemala, Costa Rica, Honduras y República Dominicana .

Métodos De Preparación

La síntesis de eberconazol implica varios pasos clave. El intermedio principal, ácido 2-[2-(3,5-diclorofenil)etil]benzoico, se prepara mediante hidrogenación catalítica del ácido 2-[2-(3,5-diclorofenil)etenil]benzoico . Este intermedio se obtiene por hidrólisis de su éster metílico, que se produce mediante una reacción de Wittig entre el 3,5-diclorobenzaldehído y la ylura de fósforo del bromuro de [(2-metoxicarbonil)fenil]-metil]trifenilfosfonio . El proceso general es escalable y se puede llevar a cabo a temperaturas moderadas sin necesidad de una atmósfera estrictamente inerte .

Análisis De Reacciones Químicas

El eberconazol experimenta varias reacciones químicas, incluyendo:

Oxidación: El eberconazol se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, aunque estas son menos comunes.

Sustitución: El eberconazol puede participar en reacciones de sustitución, particularmente las que involucran el anillo imidazol.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Dermatophytosis

Eberconazole has shown significant effectiveness against dermatophyte infections, such as tinea corporis and tinea cruris. A comparative study indicated that this compound demonstrated a clinical cure rate of 80% compared to 63.33% for terbinafine, with a mycological cure rate of 100% for this compound versus 96.66% for its comparator .

Candidiasis

In vitro studies have established this compound's efficacy against various Candida species, including those resistant to other antifungals such as fluconazole. This compound has been effective in treating infections caused by Candida krusei and Candida glabrata, showcasing its broad-spectrum antifungal activity .

Pityriasis Versicolor

This compound is also effective against Malassezia furfur, the causative agent of pityriasis versicolor. Clinical trials have shown promising results in reducing symptoms associated with this condition .

Safety and Tolerability

This compound has been well-tolerated in clinical settings, with studies indicating minimal adverse effects. In a study involving 120 patients treated with this compound 1% cream, only mild adverse effects were reported, which resolved without intervention . Furthermore, pharmacokinetic studies revealed no significant systemic absorption of the drug, indicating a favorable safety profile for topical use .

Table 1: Summary of Key Clinical Studies on this compound

| Study Type | Condition Treated | Efficacy Rate (%) | Comparison Group | Notable Findings |

|---|---|---|---|---|

| Randomized Control Trial | Dermatophytosis | 80 | Terbinafine | No relapses noted in this compound group |

| Double-Blind Study | Candidiasis | 90 | Clotrimazole | Higher efficacy against triazole-resistant strains |

| Phase III Study | Pityriasis Versicolor | 97.44 | Placebo | Significant symptom reduction within 2 weeks |

| Preclinical Study | Experimental Candidiasis | 90 | Clotrimazole | This compound showed superior clinical recovery rates |

Mecanismo De Acción

El eberconazol ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol, un componente esencial de la membrana celular fúngica . Esta inhibición conduce a cambios estructurales y funcionales en la membrana celular fúngica, lo que finalmente resulta en la muerte de las células fúngicas . A concentraciones más altas, el eberconazol exhibe actividad fungicida, mientras que a concentraciones más bajas, actúa como un agente fungistático .

Comparación Con Compuestos Similares

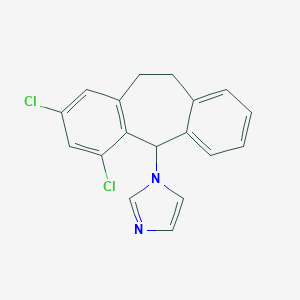

El eberconazol es similar a otros agentes antifúngicos imidazólicos, como clotrimazol, ketoconazol y bifonazol . El eberconazol ha mostrado una potencia ligeramente mayor en comparación con el bifonazol y una eficacia similar al clotrimazol en estudios clínicos . Su estructura química única, que incluye un residuo de dibenzociclohepteno, lo distingue de otros derivados de imidazol .

Compuestos similares

- Clotrimazol

- Ketoconazol

- Bifonazol

La estructura única del eberconazol y su actividad antifúngica de amplio espectro lo convierten en un compuesto valioso en el tratamiento de infecciones fúngicas y un tema de investigación científica en curso.

Actividad Biológica

Eberconazole is a topical antifungal agent that has garnered attention due to its broad antimicrobial spectrum and unique pharmacological properties. This article explores the biological activity of this compound, focusing on its efficacy against various fungal pathogens, its mechanism of action, and relevant clinical and preclinical studies.

This compound functions primarily through the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. It specifically targets the enzyme lanosterol 14α-demethylase, which is crucial for converting lanosterol to ergosterol. This inhibition leads to structural and functional alterations in the fungal cell membrane, ultimately resulting in cell death at higher concentrations or growth inhibition at lower concentrations .

In addition to its antifungal properties, this compound exhibits anti-inflammatory effects. It inhibits 5-lipoxygenase and cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways. This dual action makes it particularly useful in treating inflamed dermatophytic infections .

Antifungal Spectrum

This compound has demonstrated effectiveness against a wide range of fungal pathogens, including:

- Dermatophytes : Effective against various species causing skin infections.

- Candida spp. : Particularly effective against fluconazole-resistant strains like Candida krusei and Candida glabrata.

- Yeasts : Active against other yeasts such as Malassezia furfur.

Comparative Efficacy

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound compared to other antifungal agents:

| Fungal Species | This compound MIC (μg/ml) | Clotrimazole MIC (μg/ml) | Ketoconazole MIC (μg/ml) |

|---|---|---|---|

| Candida albicans | 0.125 | 0.25 | 0.5 |

| Candida krusei | 0.06 | >16 | >16 |

| Candida glabrata | 0.125 | >16 | >16 |

| Trichophyton rubrum | 0.03 | 0.1 | 0.1 |

This data indicates that this compound is significantly more effective against certain strains compared to traditional antifungals like clotrimazole and ketoconazole .

Clinical Case Studies

Several clinical studies have highlighted the effectiveness of this compound in treating dermatophytic infections:

- Case Study on Tinea Pedis : A randomized controlled trial involving patients with tinea pedis showed that this compound cream applied once daily for four weeks resulted in a clinical cure rate of over 90%, significantly higher than the control group treated with standard antifungals .

- Treatment of Candidiasis : In a study involving patients with recurrent candidiasis, this compound demonstrated a rapid reduction in symptoms and fungal load, with many patients achieving complete resolution within two weeks .

Pharmacokinetics

This compound's pharmacokinetic profile has been evaluated through various studies:

- Topical Administration : Following topical application, this compound showed low systemic absorption, with approximately 46.6% of the administered dose recovered in urine and feces over a 72-hour period .

- Bioavailability : The area under the curve (AUC) for topical administration was significantly lower than that for intravenous administration, indicating localized action with minimal systemic exposure .

Propiedades

IUPAC Name |

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22/h1-4,7-11,18H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTJIDOGFUQSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926104 | |

| Record name | Eberconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128326-82-9 | |

| Record name | Eberconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128326-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eberconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128326829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eberconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eberconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EBERCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O1U41C9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Eberconazole?

A1: this compound, similar to other azole antifungals, exerts its activity by inhibiting the fungal enzyme lanosterol 14α-demethylase. [] This enzyme plays a crucial role in ergosterol biosynthesis, a vital component of the fungal cell membrane.

Q2: What are the downstream effects of this compound's inhibition of lanosterol 14α-demethylase?

A2: Inhibiting lanosterol 14α-demethylase disrupts ergosterol synthesis, ultimately leading to the accumulation of toxic sterol precursors and a depletion of ergosterol within the fungal cell membrane. [] This disruption compromises membrane integrity and function, resulting in fungal growth inhibition or death.

Q3: What is the molecular formula and weight of this compound?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they consistently refer to it as an "imidazole derivative." [, , , , ] This suggests the presence of an imidazole ring in its structure. For precise molecular information, consult this compound's chemical datasheet or a chemical database.

Q4: Is there information on this compound's compatibility with various materials or its stability under different conditions in the provided research?

A4: The provided research primarily focuses on this compound's antifungal activity and formulation for topical applications. Information regarding its broader material compatibility and stability under diverse conditions is not included in these abstracts.

Q5: Do the provided research articles discuss any catalytic properties or applications of this compound?

A5: No, the provided research focuses solely on this compound's antifungal properties and its use as a pharmaceutical agent. There is no mention of catalytic properties or applications.

Q6: Have computational chemistry techniques been used to study this compound?

A6: There is no mention of computational chemistry studies, such as simulations, calculations, or QSAR models, specifically related to this compound in the provided abstracts.

Q7: What formulations of this compound are discussed in the research, and are there strategies to enhance its stability or delivery?

A8: The research primarily focuses on topical formulations of this compound, particularly 1% creams. [, , , , , , , , , , ] Several studies explore alternative delivery systems to improve this compound's efficacy and patient compliance:

- Niosomal Gel: Researchers developed an this compound-loaded niosomal gel, aiming to enhance its skin penetration and provide controlled drug release. [, ]

- Microemulsion: A study investigated the use of microemulsions for transdermal this compound delivery, highlighting their potential for improved absorption and therapeutic effects. []

- Microsponges: Ethyl cellulose microsponges were studied as carriers for controlled release and enhanced skin deposition of this compound. []

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound after topical application?

A10: One study indicated that after topical application in a micropig model, this compound was not detected in plasma, urine, or feces. [] This suggests minimal systemic absorption following topical use.

Q9: What types of in vitro and in vivo studies have been conducted to evaluate this compound's antifungal activity?

A9: Several in vitro and in vivo studies were conducted to assess this compound's efficacy:

- In Vitro Susceptibility Testing: Researchers determined the minimum inhibitory concentrations (MICs) of this compound against various dermatophytes and Candida species using microdilution methods. [, , ] They found this compound to be highly active, even against strains resistant to other azoles like fluconazole. []

- Animal Models: The efficacy of this compound was demonstrated in guinea pig models of cutaneous candidiasis, where it showed comparable efficacy to clotrimazole in resolving infections. [, ]

- Clinical Trials: Numerous clinical trials (often open-label, randomized, and comparative) investigated this compound's efficacy in treating tinea infections (corporis, cruris, versicolor) and compared its performance to other antifungals like clotrimazole, miconazole, sertaconazole, and terbinafine. [, , , , , , , , , ]

Q10: Apart from the aforementioned formulation strategies, are there other approaches to improve this compound's delivery to specific targets or tissues?

A10: The provided abstracts primarily focus on topical delivery and enhancing skin penetration. There is no mention of targeted drug delivery approaches for this compound beyond topical applications.

Q11: Does the research explore any biomarkers for predicting this compound's efficacy, monitoring treatment response, or identifying potential adverse effects?

A15: The research predominantly uses clinical and mycological assessments, like symptom scores and potassium hydroxide (KOH) microscopy, to evaluate this compound's efficacy. [, , , , , ] There is no mention of specific biomarkers for predicting response, monitoring treatment, or identifying adverse effects in the provided abstracts.

Q12: What analytical methods are commonly employed to characterize, quantify, and monitor this compound?

A12: Several analytical techniques are mentioned in the research for this compound analysis:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is frequently used to quantify this compound in both bulk form and pharmaceutical formulations. [, , ]

- Reverse Phase HPLC (RP-HPLC): RP-HPLC methods are developed and validated for stability-indicating assays and simultaneous determination of this compound with other drugs in combined formulations. [, ]

- Ultra-Performance Liquid Chromatography (UPLC): A stability-indicating RP-UPLC method is developed for simultaneous estimation of this compound with other components in a topical formulation. []

- Spectrophotometry: This technique is employed to study the dissociation equilibria of this compound nitrate in various media. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.